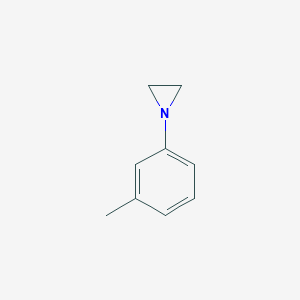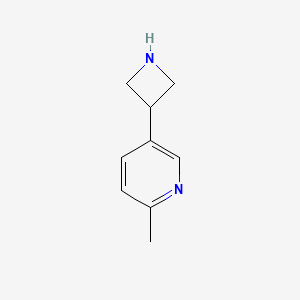
1-(3-Methylphenyl)aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylphenyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 3-methylphenyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)aziridine can be synthesized through several methods:
Cyclization of Haloamines: This involves the intramolecular nucleophilic substitution of haloamines. For instance, the reaction of 3-methylphenylamine with a halogenated precursor under basic conditions can yield this compound.
Nitrene Addition: This method involves the addition of nitrenes to alkenes. Nitrenes can be generated from organic azides through photolysis or thermolysis. The reaction of 3-methylstyrene with a nitrene source can produce this compound.
Ring-Opening of Epoxides: The reaction of epoxides with amines followed by ring closure can also yield aziridines. For example, the reaction of 3-methylphenyl epoxide with ammonia or an amine under suitable conditions can form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the cyclization of haloamines due to its efficiency and scalability. The process may require the use of catalysts and specific reaction conditions to optimize yield and purity.
化学反应分析
Types of Reactions: 1-(3-Methylphenyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different substituted amines.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, thiols, and amines under basic or acidic conditions.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Aziridine N-oxides.
Reduction: Primary or secondary amines.
科学研究应用
1-(3-Methylphenyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials due to its high reactivity and versatility.
作用机制
The mechanism of action of 1-(3-Methylphenyl)aziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophilic attack, leading to the formation of various products. This reactivity is exploited in synthetic chemistry to form complex molecules. The compound’s biological activity is thought to be related to its ability to interact with nucleophilic sites in biological molecules, potentially leading to the formation of covalent bonds and subsequent biological effects.
相似化合物的比较
1-(3-Methylphenyl)aziridine can be compared with other aziridines such as:
Aziridine (Ethyleneimine): The parent compound of the aziridine family, known for its high reactivity and use in polymer production.
N-Tosylaziridine: A derivative with a tosyl group, used in organic synthesis for its stability and reactivity.
N-Benzylaziridine: A derivative with a benzyl group, studied for its potential biological activities.
属性
CAS 编号 |
741684-11-7 |
|---|---|
分子式 |
C9H11N |
分子量 |
133.19 g/mol |
IUPAC 名称 |
1-(3-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-3-2-4-9(7-8)10-5-6-10/h2-4,7H,5-6H2,1H3 |
InChI 键 |
LYTSWFJENBDTLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)N2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B11923749.png)
![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)




![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)





![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)
